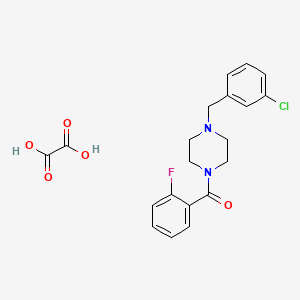

![molecular formula C18H17N5O4 B5545903 N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine involves multi-component reactions and the formation of Schiff bases through the condensation of amine groups with aldehydes. For instance, triazoles and their derivatives can be synthesized via metal-free multi-component reactions involving primary amines, ketones, and nitrophenyl azides, as demonstrated by Vo (2020) in the synthesis of 1,5-disubstituted 1,2,3-triazoles (Vo, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance (NMR), and sometimes crystallography. Alotaibi et al. (2018) detailed the structure of a similar triazole compound through various spectroscopic techniques, providing insights into the compound's molecular geometry and electron distribution (Alotaibi et al., 2018).

Chemical Reactions and Properties

The chemical behavior of N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine includes its ability to undergo nucleophilic substitutions and participate in complexation reactions. Sancak et al. (2007) discussed the synthesis and properties of Cu(II), Ni(II), and Fe(II) complexes with a substituted triazole Schiff base, indicating the ligand's ability to coordinate with metal ions in a tridentate manner (Sancak et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their stability and suitability for various applications. Habibi et al. (2013) provided a computational and spectroscopic analysis of a Schiff base, illustrating the compound's physical characteristics through DFT calculations and spectroscopic data (Habibi et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for hydrogen bonding, and electron-donating or withdrawing effects, are essential for predicting the compound's behavior in chemical reactions. For example, LeBlond et al. (1997) explored the kinetics and pathways of the selective hydrogenation of a nitrobenzyl triazole, providing insight into the compound's reactivity and interaction with catalysts (LeBlond et al., 1997).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Ligand Applications

Research has demonstrated the synthesis and characterization of various ligands and their complexes, highlighting their selectivity and potential applications in scientific research. For example, studies on tridentate ligand complexes with lanthanides reveal their marked preference for heavier lanthanides due to enthalpic effects, suggesting applications in selective metal recovery or sensing (Caravan et al., 1995). Similarly, the development of hexadentate N3O3 amine phenol ligands for Group 13 metal ions indicates their potential in creating highly specific metal ion sensors or recovery systems (Liu et al., 1993).

Catalytic Activities and Environmental Applications

Some compounds exhibit catalytic activities, such as the synthesis of 1,5-disubstituted 1,2,3-triazoles through metal-free multi-component reactions, indicating their potential in synthesizing novel organic compounds or pharmaceuticals (Vo, 2020). Furthermore, the antimicrobial activities of new 1,2,4-triazole derivatives highlight their relevance in developing new antibacterial and antifungal agents (Bektaş et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-14-3-2-4-17(9-14)26-7-8-27-18-6-5-16(23(24)25)10-15(18)11-21-22-12-19-20-13-22/h2-6,9-13H,7-8H2,1H3/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXAFPIHEGXSMI-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

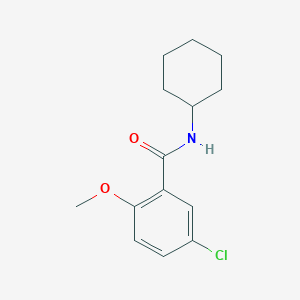

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

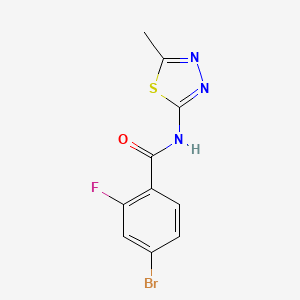

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)